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Compound of Interest

Compound Name: 1,4-Dibromopentane

Cat. No.: B1359787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-
dibromopentane, a halogenated alkane with applications in organic synthesis. The document

presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass

spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols

and a workflow visualization to aid in the understanding and application of this data in research

and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 1,4-dibromopentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of 1,4-dibromopentane was acquired in deuterated chloroform

(CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Assignment (Proton)
Chemical Shift (δ) in

ppm
Multiplicity Integration

H-4 ~4.15 Multiplet 1H

H-1 ~3.44 Triplet 2H

H-2, H-3 2.22 - 1.72 Multiplet 4H

H-5 (CH₃) ~1.74 Doublet 3H

Table 1: ¹H NMR spectral data for 1,4-dibromopentane in CDCl₃.

¹³C NMR (Carbon-13 NMR) Data

The proton-decoupled ¹³C NMR spectrum of 1,4-dibromopentane exhibits five distinct signals,

corresponding to the five carbon atoms in the molecule.

Assignment (Carbon) Predicted Chemical Shift (δ) in ppm

C-4 (CH) 52.5

C-1 (CH₂) 35.2

C-2 (CH₂) 38.7

C-3 (CH₂) 33.1

C-5 (CH₃) 26.8

Table 2: Predicted ¹³C NMR spectral data for 1,4-dibromopentane. Note: Experimentally

obtained data can be found in various spectral databases.

Infrared (IR) Spectroscopy
The FT-IR spectrum of 1,4-dibromopentane (neat) displays characteristic absorption bands

corresponding to the vibrational modes of its functional groups.
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Wavenumber (cm⁻¹) Intensity Assignment

2965 - 2850 Strong C-H stretching (alkane)

1450 - 1375 Medium C-H bending (alkane)

640 - 550 Strong C-Br stretching

Table 3: Significant IR absorption bands for 1,4-dibromopentane.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1,4-dibromopentane provides information about

its molecular weight and fragmentation pattern.

m/z Relative Intensity (%) Proposed Fragment

230, 232, 234 Low
[M]⁺ (Molecular ion with Br

isotopes)

149, 151 High [M - Br]⁺

69 Base Peak [C₅H₉]⁺

41 High [C₃H₅]⁺

Table 4: Major fragmentation ions in the mass spectrum of 1,4-dibromopentane.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 1,4-dibromopentane is dissolved in ~0.6 mL of deuterated

chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
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The solution is transferred to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 300 MHz (or higher) NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Spectrometer: 75 MHz (or higher) NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 512-2048 (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,

and baseline corrected. Chemical shifts are referenced to the TMS signal.

FT-IR Spectroscopy
Sample Preparation: A drop of neat 1,4-dibromopentane is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory or between two potassium bromide

(KBr) plates to form a thin liquid film.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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Mode: ATR or Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the clean ATR crystal or empty KBr plates is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 1,4-dibromopentane is prepared in a volatile organic

solvent such as dichloromethane or hexane.

Instrumentation and Conditions:

System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Ionization Mode: Electron Ionization (EI) at 70 eV.

GC Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Injection Mode: Split injection.

Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a

ramp of 10°C/min to 250°C.

Mass Analyzer: Quadrupole.

Scan Range: m/z 40-300.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1,4-dibromopentane.
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General Workflow for Spectroscopic Analysis
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Comprehensive Spectroscopic Report

Click to download full resolution via product page

A generalized workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Dibromopentane: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1359787?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

